Ro 61-8048

Vue d'ensemble

Description

Ro 61-8048 est un inhibiteur puissant et sélectif de la kynurénine 3-monooxygénase (kynurénine 3-hydroxylase), une enzyme impliquée dans la voie de la kynurénine de la dégradation du tryptophane. Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique en raison de sa capacité à augmenter les niveaux d'acide kynurénique et à réduire le glutamate extracellulaire dans le cerveau .

Applications De Recherche Scientifique

Ro 61-8048 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.

Biology: Employed in research to understand the regulation of kynurenic acid and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative and neurologic disorders, such as Huntington’s disease and schizophrenia, due to its neuroprotective properties

Industry: Utilized in the development of new drugs targeting the kynurenine pathway and related metabolic processes

Mécanisme D'action

Target of Action

The primary target of Ro 61-8048 is kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

This compound acts as a competitive inhibitor of KMO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, kynurenine . This inhibition is achieved at an IC50 value of 37 nM .

Biochemical Pathways

The inhibition of KMO by this compound affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, this compound prevents the conversion of kynurenine to 3-hydroxykynurenine, leading to an increase in the levels of kynurenic acid .

Result of Action

The increase in kynurenic acid levels due to KMO inhibition by this compound has several effects. Kynurenic acid is a broad-spectrum antagonist of glutamate receptors. Therefore, the increase in its levels can lead to neuroprotective, antidystonic, and anticonvulsant effects .

Analyse Biochimique

Biochemical Properties

Ro 61-8048 plays a significant role in biochemical reactions, particularly as a potent and competitive inhibitor of kynurenine 3-hydroxylase . This enzyme is involved in the kynurenine pathway of tryptophan catabolism, a critical process in neurophysiology . This compound interacts with this enzyme, inhibiting its activity and leading to an increase in extracellular kynurenic acid concentrations .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to significantly increase extracellular kynurenic acid concentrations . This increase in kynurenic acid levels can antagonize the glycine site of NMDA receptors, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on kynurenine 3-hydroxylase . It binds to this enzyme, affecting its conformation and blocking the entry of the substrate or product release . This results in a decrease in the enzyme’s activity and an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in gerbils, a dose of this compound led to inhibition of the cerebral enzyme which peaked after 2 hours and persisted for up to 8 hours . This suggests that this compound has a lasting impact on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dtsz mutant Syrian golden hamsters, this compound at dosages of 50, 100, and 150 mg/kg significantly reduced the severity of dystonia . Lower doses of 10 and 25 mg/kg failed to exert any antidystonic effects .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan catabolism . It interacts with the enzyme kynurenine 3-hydroxylase, inhibiting its activity and thereby affecting the metabolic flux and levels of metabolites in this pathway .

Méthodes De Préparation

La synthèse du Ro 61-8048 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant des dérivés de thiazole et de benzènesulfonamide . Les méthodes de production industrielle ne sont pas non plus largement disponibles, mais le composé est généralement produit dans des laboratoires chimiques spécialisés dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Ro 61-8048 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les cycles aromatiques et la partie thiazole.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de la kynurénine et son rôle dans divers processus biochimiques.

Biologie : Employé dans la recherche pour comprendre la régulation de l'acide kynurénique et ses effets sur les fonctions cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les troubles neurodégénératifs et neurologiques, tels que la maladie de Huntington et la schizophrénie, en raison de ses propriétés neuroprotectrices

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de la kynurénine et les processus métaboliques associés

Mécanisme d'action

This compound exerce ses effets en inhibant la kynurénine 3-monooxygénase, conduisant à une augmentation des niveaux d'acide kynurénique. Cette augmentation de l'acide kynurénique entraîne une réduction du glutamate extracellulaire, ce qui est bénéfique dans les conditions caractérisées par une activité excessive de glutamate. Le composé se lie à l'enzyme de manière allostérique, affectant la conformation du résidu catalytique essentiel et bloquant l'entrée du substrat ou la libération du produit .

Comparaison Avec Des Composés Similaires

Ro 61-8048 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la kynurénine 3-monooxygénase. Les composés similaires incluent :

Inhibiteur de la KMO II, JM6 : Un autre inhibiteur puissant de la kynurénine 3-monooxygénase avec des applications similaires dans la recherche sur les maladies neurodégénératives.

3,4-diméthoxy-N-[4-(3-nitrophényl)-2-thiazolyl]-benzènesulfonamide : Un composé avec une structure et une activité inhibitrice similaires.

This compound se distingue par son efficacité bien documentée et son utilisation intensive dans la recherche scientifique .

Propriétés

IUPAC Name |

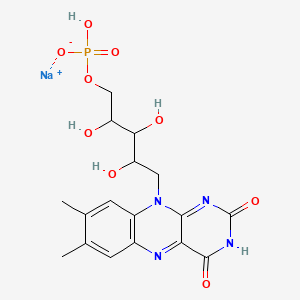

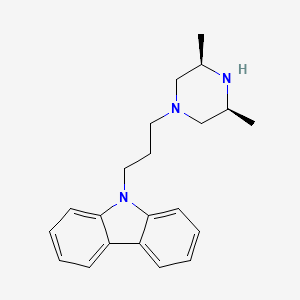

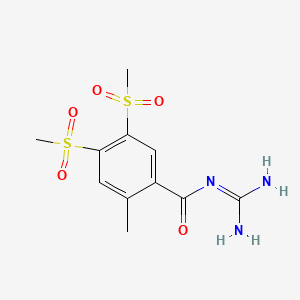

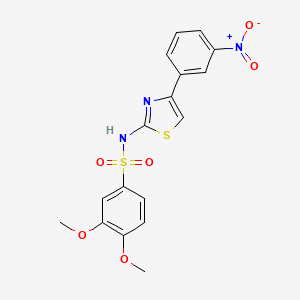

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPBMCKQJOZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415218 | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199666-03-0 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199666-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ro 61-8048?

A: this compound functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).

Q2: How does this compound impact the balance of KYNA and QUIN in the brain?

A: By inhibiting KMO, this compound shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]

Q3: What are the downstream effects of KMO inhibition by this compound?

A3: this compound's inhibition of KMO leads to several downstream effects:

- Reduced neurotoxicity: By decreasing QUIN levels, this compound mitigates excitotoxicity and neuronal damage. [, ]

- Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]

- Neuroprotective effects: this compound has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.

Q5: Has the stability of this compound been investigated?

A: While specific studies on material compatibility are limited, research indicates that this compound demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.

Q6: Does this compound possess any intrinsic catalytic properties?

A: this compound is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.

Q7: Have computational studies been conducted on this compound?

A: Yes, computational studies have helped elucidate the interaction between this compound and KMO. Molecular docking simulations have revealed the binding site of this compound within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of this compound to KMO. []

Q8: How do structural modifications of this compound affect its activity?

A: Research on SAR has focused on understanding the influence of specific structural elements of this compound on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]

Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A: While specific formulation details for this compound are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []

Q10: What in vitro and in vivo models have been used to study the effects of this compound?

A10: this compound has been extensively studied in various models:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

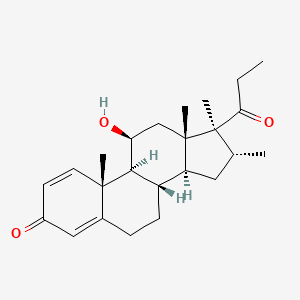

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

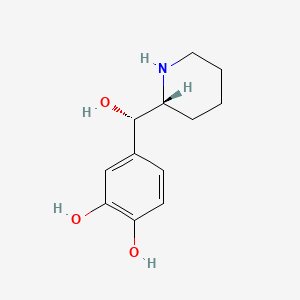

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)